Product packaging for Benzyl 2-chloroethyl sulfone(Cat. No.:CAS No. 66998-67-2)

Benzyl 2-chloroethyl sulfone

Cat. No.: B1329729
CAS No.: 66998-67-2
M. Wt: 218.7 g/mol
InChI Key: CKNUUVURUUCDGT-UHFFFAOYSA-N
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Description

Contextualization within Organosulfur Chemistry

Organosulfur compounds, a class of organic molecules containing sulfur, are fundamental to both the natural world and industrial processes. britannica.comwikipedia.org They are integral components of essential amino acids like cysteine and methionine, as well as life-saving antibiotics such as penicillin. wikipedia.org In the realm of chemical synthesis, organosulfur compounds are prized as versatile reagents for creating new molecules. britannica.comnih.gov

The field of organosulfur chemistry explores the synthesis, properties, and applications of these diverse compounds. wikipedia.org Sulfur's ability to exist in various oxidation states contributes to the rich and varied chemistry of its organic derivatives. nih.gov Benzyl (B1604629) 2-chloroethyl sulfone exemplifies a specific type of organosulfur compound where the sulfur atom is in its highest oxidation state within the sulfone group.

Significance of the Sulfone Moiety in Contemporary Synthesis and Applications

The sulfone group (R-S(=O)₂-R'), a key feature of Benzyl 2-chloroethyl sulfone, is a highly stable and versatile functional group in organic chemistry. fiveable.mewikipedia.org Its electron-withdrawing nature significantly influences the reactivity of adjacent parts of the molecule. iomcworld.com This property makes sulfones valuable intermediates in a wide array of chemical transformations, including the formation of carbon-carbon bonds. iomcworld.com

The applications of sulfone-containing compounds are extensive and varied:

Polymers: Polysulfones are high-performance engineering plastics known for their strength, and resistance to high temperatures and corrosion. wikipedia.org

Solvents: Certain sulfones, like sulfolane, are used as industrial solvents, for example, in the extraction of aromatic compounds from petroleum. wikipedia.orgtaylorandfrancis.com

Pharmaceuticals: The sulfone group is a key structural component in numerous therapeutic agents, including antibacterial and anti-inflammatory drugs. iomcworld.comresearchgate.netresearchgate.net Researchers are actively exploring new sulfone derivatives for their potential biological activities. iomcworld.comresearchgate.net

Overview of Research Trajectories

Research involving this compound is primarily focused on its utility as a synthetic building block. Its bifunctional nature, possessing both a reactive chloroethyl group and a stable sulfone moiety, allows for a range of chemical modifications.

One notable area of investigation is its use as a precursor in the synthesis of more complex molecules. smolecule.com The chlorine atom can be displaced by various nucleophiles, enabling the introduction of new functional groups. This reactivity makes it a useful starting material for creating novel compounds with potential applications in medicinal chemistry and materials science. smolecule.com

Furthermore, the degradation pathways of this compound have been a subject of study, particularly in the context of developing methods to neutralize chemical warfare agent simulants. smolecule.com Its structural similarity to certain toxic agents makes it a relevant model compound for such research. smolecule.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClO2S B1329729 Benzyl 2-chloroethyl sulfone CAS No. 66998-67-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloroethylsulfonylmethylbenzene
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InChI

InChI=1S/C9H11ClO2S/c10-6-7-13(11,12)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

CKNUUVURUUCDGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H11ClO2S
Source PubChem
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DSSTOX Substance ID

DTXSID80217194
Record name (((2-Chloroethyl)sulphonyl)methyl)benzene
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Molecular Weight

218.70 g/mol
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CAS No.

66998-67-2
Record name [[(2-Chloroethyl)sulfonyl]methyl]benzene
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Record name (((2-Chloroethyl)sulfonyl)methyl)benzene
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Record name (((2-Chloroethyl)sulphonyl)methyl)benzene
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Record name [[(2-chloroethyl)sulphonyl]methyl]benzene
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Record name (((2-CHLOROETHYL)SULFONYL)METHYL)BENZENE
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Chemical Reactivity and Transformation Mechanisms

Nucleophilic Reactivity of the Chloroethyl Moiety

The 2-chloroethyl group is a significant site of reactivity in Benzyl (B1604629) 2-chloroethyl sulfone, making the molecule susceptible to both intramolecular and intermolecular nucleophilic attacks. This reactivity is analogous to that of sulfur mustards, which are known to be potent alkylating agents due to the presence of the 2-chloroethyl sulfide (B99878) moiety. nih.govnih.gov

In aqueous solutions, compounds containing a chloroethyl substituent can undergo spontaneous dechlorination to form a cyclic episulfonium ion. nih.gov A similar pathway can be considered for sulfones. For instance, the related compound dichlorodiethyl sulfone, upon treatment with aqueous sodium hydroxide (B78521), undergoes a reaction where oxygen replaces the chlorine, leading to the formation of a 1,4-oxathiane (B103149) ring. wikipedia.org This type of reaction highlights the potential for the sulfone oxygen or other internal nucleophiles to participate in cyclization, particularly under basic conditions. While specific studies on Benzyl 2-chloroethyl sulfone's intramolecular cyclization are not prevalent, the chemistry of analogous structures suggests this is a plausible transformation pathway.

The carbon atom bearing the chlorine in the chloroethyl group is electrophilic and thus a prime target for external nucleophiles. This reactivity is a hallmark of 2-chloroethyl alkyl sulfides and sulfones, which act as electrophilic agents that react with nucleophilic sites in various molecules, including biological macromolecules like proteins and nucleic acids. nih.gov The reaction mechanism involves the displacement of the chloride ion, a good leaving group, by a nucleophile. A wide range of nucleophiles can participate in these reactions. For example, thiopurines have been shown to react readily with electrophilic toxicants containing chloroethyl groups. nih.gov Similarly, amines and thiols are considered promising functional groups for scavenging such agents due to their excellent nucleophilicity. sdstate.edu

Nucleophile TypeReaction DescriptionPotential Product
Amines (R-NH₂) Nucleophilic substitution where the amine nitrogen attacks the carbon bonded to chlorine, displacing the chloride.Benzyl 2-(amino)ethyl sulfone
Thiols (R-SH) The sulfur atom of the thiol acts as the nucleophile, leading to the formation of a new carbon-sulfur bond.Benzyl 2-(alkylthio)ethyl sulfone
Hydroxide (OH⁻) In the presence of a weak base like sodium carbonate, bis-(hydroxyethyl)sulfone can be formed from dichlorodiethyl sulfone. wikipedia.orgBenzyl 2-hydroxyethyl sulfone

Radical Reaction Pathways

This compound possesses two primary sites for radical generation: the benzylic C-H bond and the C-S bonds. These radicals can subsequently engage in a variety of transformations.

Sulfonyl radicals are versatile intermediates in organic synthesis and can be generated from sulfone precursors. acs.org These radicals can be trapped by electron-deficient olefins in coupling reactions. acs.org While specific examples of radical annulation (ring-forming reactions) involving this compound are not detailed in the provided literature, the generation of sulfonyl radicals from such precursors opens the possibility for their participation in intramolecular cyclizations if a suitable radical acceptor is present within the molecule. The high reactivity of the 2-chloroethyl sulfide towards chlorine-atom abstraction by radicals suggests that the chloroethyl sulfone moiety would also be reactive in radical processes. rsc.org

The benzylic position of this compound is susceptible to hydrogen atom abstraction (HAT) to form a stable benzylic radical. beilstein-journals.orgnih.gov This process is a key step in the oxidation of related compounds. For instance, the sulfate (B86663) radical anion (SO₄·⁻) can abstract a hydrogen atom from the benzylic position of N-(arylsulfonyl)benzylamines to generate a benzylic radical. beilstein-journals.orgnih.gov This benzylic radical is a key intermediate that can undergo further reactions. The chemistry of alkylsulfonyl radicals is also well-established, where α-scission can lead to the formation of carbon-carbon bonds. researchgate.net The stability of the benzylic radical makes this position a likely site for initiating radical chain reactions.

Photochemical Transformations of Benzylic Sulfones

Benzylic sulfones are known to undergo photochemical transformations. The photolysis of benzylic sulfonyl compounds (XSO₂CH₂Ph) proceeds via the cleavage of the carbon-sulfur bond, resulting in the formation of benzyl and sulfonyl (XSO₂•) radicals. researchgate.net This photochemical cleavage serves as a method for preparing other sulfones or sulfinic acids. researchgate.net

The general mechanism can be described as: XSO₂CH₂Ph + hν (light) → XSO₂• + •CH₂Ph

These generated radicals can then participate in various synthetic applications. For example, this photocleavage has been used to prepare sulfones from disulfone precursors and sulfinic acids from monosulfone precursors. researchgate.net The efficiency of this photoreaction can be influenced by substituents, with the introduction of bromine and iodine accelerating the reaction. researchgate.net Furthermore, arylazo sulfones, which contain a related functional group, are noted for their ability to absorb visible light and generate aryl and sulfonyl radicals without the need for a photocatalyst, highlighting the inherent photochemical reactivity of the sulfonyl moiety. rsc.org

Reaction TypeDescriptionPrecursor TypeProduct Type
Sulfone Synthesis Photolysis of a disulfone precursor leads to the formation of a new sulfone.R¹SO₂CHR²SO₂CH₂PhR¹SO₂CH₂R²
Sulfinic Acid Synthesis Photolysis of a monosulfone precursor can yield a sulfinic acid.R³SO₂CH₂PhR³SO₂H

Photocleavage Reactions

Photolysis of benzylic sulfones proceeds via a radical mechanism. cdnsciencepub.com The primary photochemical event is the homolytic cleavage of the C-S bond, which is the weakest bond adjacent to the light-absorbing aromatic ring. This cleavage generates a benzyl radical and a 2-chloroethylsulfonyl radical. cdnsciencepub.comresearchgate.net The stability of the resulting benzyl radical is a key driving force for this fragmentation pathway.

PhCH₂SO₂CH₂CH₂Cl + hν → PhCH₂• + •SO₂CH₂CH₂Cl

The subsequent fate of these radicals depends on the reaction conditions, particularly the solvent. In hydrogen-donating solvents such as 2-propanol, the radicals can abstract hydrogen atoms to form toluene (B28343) and 2-chloroethylsulfinic acid. cdnsciencepub.com

Generation of Sulfinic Acids and Sulfonyl Chlorides

Photocleavage of benzylic sulfones serves as a synthetically useful method for the preparation of sulfinic acids and their derivatives. cdnsciencepub.comresearchgate.net The 2-chloroethylsulfonyl radical formed during photolysis is converted into 2-chloroethanesulfinic acid in a suitable hydrogen-donating medium. cdnsciencepub.com

This process allows the benzylic sulfonyl group to function as a photolabile protecting group for the sulfonyl moiety. The sulfinic acid can be isolated or converted in situ into other derivatives. For instance, after photolysis, the reaction mixture can be treated with a base (e.g., NaOH) to extract the sulfinic acid as its salt. Subsequent acidification followed by chlorination (e.g., with Cl₂) transforms the sulfinic acid into the corresponding 2-chloroethanesulfonyl chloride. cdnsciencepub.com Studies on various benzylic sulfones have demonstrated that this method can produce sulfinic acids and sulfonyl chlorides in moderate to good yields, typically around 55%. cdnsciencepub.comresearchgate.net

PrecursorReactionProduct(s)Typical Yield
This compound1. Photolysis (hν) in 2-propanol2. Base extraction3. Acidification2-Chloroethanesulfinic acid~55% cdnsciencepub.comresearchgate.net
This compound1. Photolysis (hν) in 2-propanol2. Base extraction3. Acidification4. Chlorination (Cl₂)2-Chloroethanesulfonyl chloride~55% cdnsciencepub.comresearchgate.net

Elimination Reactions

The presence of a chlorine atom on the carbon beta to the strongly electron-withdrawing sulfonyl group makes this compound susceptible to elimination reactions. This reactivity is a hallmark of 2-haloethyl sulfones. lookchem.com

Formation of Vinyl Sulfones from 2-Chloroethyl Sulfones

Treatment of 2-chloroethyl sulfones with a base typically results in the elimination of hydrogen chloride (HCl) to yield the corresponding vinyl sulfone. lookchem.com In the case of this compound, this reaction produces Benzyl vinyl sulfone. This transformation is a common and practical route for the synthesis of vinyl sulfones, which are valuable intermediates in organic synthesis. scripps.edugoogle.com The reaction contrasts with that of the analogous 2-chloroethyl sulfides, which tend to undergo substitution rather than elimination under similar conditions. lookchem.com

Base-Catalyzed Dehydrochlorination

The formation of the vinyl sulfone proceeds through a base-catalyzed dehydrochlorination mechanism. A base abstracts a proton from the carbon atom alpha to the sulfonyl group. The resulting carbanion then expels the chloride ion from the beta position in a concerted or stepwise manner to form a carbon-carbon double bond. lookchem.com

The reaction with hydroxide ion follows second-order kinetics. lookchem.com The strong electron-withdrawing nature of the sulfonyl group acidifies the alpha-protons, facilitating their removal by the base and promoting the elimination process. This reaction is characteristic of sulfones derived from sulfur mustards and their analogs. lookchem.comwikipedia.org

PhCH₂SO₂CH₂CH₂Cl + Base → PhCH₂SO₂CH=CH₂ + Base-H⁺ + Cl⁻

Desulfonylation Reactions

The sulfonyl group, having served its purpose in a synthetic sequence, can be removed through desulfonylation reactions. wikipedia.orgresearchgate.net These reactions typically involve the reductive cleavage of one of the carbon-sulfur bonds. wikipedia.org For this compound, cleavage can occur at either the benzyl-sulfur bond or the ethyl-sulfur bond.

Methods for reductive desulfonylation are numerous and commonly employ active metals or metal salts such as sodium amalgam, aluminum amalgam, or samarium(II) iodide. wikipedia.org Tin hydrides (e.g., tributyltin hydride) and certain transition metal complexes are also effective. wikipedia.org The mechanism often involves a single-electron transfer (SET) from the reducing agent to the sulfone, leading to a radical anion that fragments, ultimately yielding a hydrocarbon product upon protonation. researchgate.net These methods provide a way to replace the sulfonyl group with a hydrogen atom. wikipedia.org

Reagent ClassExamples
Active Metals / SaltsSodium amalgam (Na/Hg), Samarium(II) iodide (SmI₂) wikipedia.org
Metal HydridesTributyltin hydride (Bu₃SnH) wikipedia.org
Transition Metal ComplexesPd(PPh₃)₄/LiHBEt₃ wikipedia.org

Reactivity of Activated Methylene (B1212753) Groups in Sulfones

The methylene group positioned between the benzyl ring and the sulfonyl group (-CH₂-) is chemically activated. The strongly electron-withdrawing sulfonyl group increases the acidity of the protons on this adjacent methylene carbon. wikipedia.orgresearchgate.net This allows for the ready formation of an α-sulfonyl carbanion upon treatment with a suitable base. cdnsciencepub.com

These stabilized carbanions are potent nucleophiles and can participate in a variety of carbon-carbon bond-forming reactions. wikipedia.org They can be used in alkylation reactions with electrophiles, Michael-type additions to α,β-unsaturated systems, and condensation reactions. cdnsciencepub.comwikipedia.org This reactivity makes sulfones like this compound useful synthons in organic chemistry, where the sulfonyl group acts as an activating group that can be removed later via desulfonylation. cdnsciencepub.comresearchgate.net

Mechanistic Investigations and Advanced Theoretical Studies

Hydrolysis Mechanism Studies of Chloroethyl Sulfones and Analogues

The hydrolysis of 2-chloroethyl sulfones and related sulfide (B99878) analogs is a complex process that has been the subject of detailed mechanistic studies. These investigations are crucial for understanding the stability and reactivity of these compounds in aqueous environments. The hydrolysis of the related compound, 2-chloroethyl ethyl sulfide, has been examined under various conditions to better understand its reaction mechanism. nih.govacs.org

A key feature in the hydrolysis of 2-chloroethyl sulfides is the formation of cyclic sulfonium salts as reactive intermediates. nih.govresearchgate.net While benzyl (B1604629) 2-chloroethyl sulfone itself does not form a sulfonium ion in the same manner as its sulfide analog due to the higher oxidation state of the sulfur atom, studies on analogous sulfur compounds, such as 2-chloroethyl ethyl sulfide, have demonstrated the critical role of sulfonium intermediates. In the hydrolysis of these sulfides, the sulfur atom participates in an intramolecular cyclization, displacing the chloride ion to form a highly reactive three-membered episulfonium ion. researchgate.net

This intermediate is then susceptible to nucleophilic attack by water. The formation of these sulfonium salts can lead to deviations from simple first-order hydrolysis kinetics. nih.govacs.orgresearchgate.net While the sulfone group in benzyl 2-chloroethyl sulfone makes the sulfur atom less nucleophilic and thus unable to form a cyclic sulfonium ion via intramolecular displacement of the chloride, understanding the behavior of analogous sulfides provides a valuable comparative framework for its reactivity. The reactivity of sulfones is characterized by the strong electron-withdrawing nature of the sulfonyl group, which influences the reaction pathways available to the molecule. wikipedia.org

In the case of sulfones, basic conditions can promote an elimination reaction (E2 mechanism) to form a vinyl sulfone, competing with the hydrolysis (substitution) pathway. researchgate.net The choice of solvent also plays a critical role. For example, the rate of hydrolysis of 2-chloroethyl ethyl sulfide has been studied in aqueous ethanol and acetone-water mixtures, revealing the influence of solvent polarity and composition on the reaction rate and mechanism. osti.gov These findings suggest that the reactivity of this compound would similarly be sensitive to the reaction environment.

Isotope Effect Studies in Chloroethyl Reactivity

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by determining the involvement of specific atoms in the rate-determining step. While specific KIE studies on this compound are not widely reported, research on related systems provides valuable insights. For example, studies on the photolysis of carbonyl sulfide have utilized sulfur isotope effects to understand the fractionation processes during the reaction. copernicus.org

In the context of chloroethyl compounds, isotope labeling studies could differentiate between SN1 and SN2 mechanisms in substitution reactions or E1cb, E2, and E1 mechanisms in elimination reactions. For instance, a primary kinetic isotope effect involving the hydrogen atoms on the carbon adjacent to the chlorine would be expected for an E2 mechanism, where C-H bond breaking is part of the rate-determining step. The reactivity of various chloroethyl sulfides has been investigated using techniques like electron paramagnetic resonance (EPR) and nuclear magnetic resonance (NMR) to understand their kinetic behavior. nih.gov

Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the reaction mechanisms of organic compounds, including sulfones. mdpi.com

DFT calculations allow for the theoretical investigation of reaction pathways, transition state structures, and activation energies, providing a molecular-level understanding of reactivity. nih.gov For sulfone-containing molecules, DFT has been used to compute properties such as oxidation potentials and to understand the effects of different functional groups on their electronic structure and reactivity. acs.orgresearchgate.net These computational approaches can be applied to this compound to model its hydrolysis and elimination reactions, predict the most likely transition states, and calculate the energetic barriers for competing pathways. For example, DFT studies on the reactivity of zero-valent iron with trichloroethene have elucidated the reaction mechanisms at the atomic scale. researchgate.net

By modeling the transition states of competing reaction pathways, DFT can rationalize the observed reactivity and stereoselectivity of reactions involving sulfones. The strong electron-withdrawing nature of the sulfonyl group significantly influences the charge distribution and orbital energies of the molecule, which in turn dictates its reactivity towards nucleophiles and bases. researchgate.net Computational studies can quantify these electronic effects and provide a rationale for why a particular reaction pathway (e.g., substitution vs. elimination) is favored under specific conditions. Furthermore, for reactions that may lead to chiral products, DFT can be used to predict the stereochemical outcome by comparing the energies of the diastereomeric transition states.

Reaction Kinetics and Pathway Analysis

Mechanistic investigations into the reactivity of this compound are crucial for understanding its transformation pathways and predicting its behavior in various chemical environments. While detailed kinetic and mechanistic studies specifically focused on this compound are not extensively available in the public domain, valuable insights can be drawn from research on structurally related compounds, such as 2-chloroethyl ethyl sulfide (CEES) and other sulfones. These studies provide a framework for understanding the potential reaction kinetics and pathways of this compound.

The reactivity of this compound is primarily dictated by the presence of the electrophilic sulfur atom in the sulfone group, the benzylic position, and the chloroethyl moiety. Reactions are likely to proceed via nucleophilic substitution, elimination, or thermal decomposition pathways.

Nucleophilic Substitution:

Nucleophilic substitution reactions at the benzylic carbon or the carbon bearing the chlorine atom are anticipated. The benzyl group can stabilize a carbocation intermediate, potentially favoring an SN1-type mechanism at the benzylic position. Conversely, the primary nature of the 2-chloroethyl group would typically suggest an SN2 pathway. Studies on the hydrolysis of the related compound 2-chloroethyl ethyl sulfide have shown complex kinetics that deviate from simple first-order behavior, involving the formation of sulfonium salt intermediates nih.govacs.orgresearchgate.net. While this compound does not form a sulfonium ion in the same manner as sulfides, the electron-withdrawing nature of the sulfone group will influence the susceptibility of the C-Cl bond to nucleophilic attack.

The reaction with strong nucleophiles, such as hydroxide (B78521) ions, is expected to proceed via a second-order mechanism. Research on the reaction of sulfones of sulfur mustard with hydroxide has provided kinetic data for similar structures, which can serve as a basis for estimating the reactivity of this compound. For instance, the reaction of bis(2-chloroethyl) sulfone with aqueous sodium hydroxide leads to the formation of a cyclic ether, p-oxathiane-4,4-dioxide, via an intramolecular substitution reaction wikipedia.org.

Elimination Reactions:

In the presence of a strong base, an E2 elimination reaction can occur, leading to the formation of benzyl vinyl sulfone. The kinetics of such a reaction would be expected to be second order, dependent on the concentrations of both the sulfone and the base. The reaction of bis(2-chloroethyl) sulfide with sodium hydroxide can produce divinyl sulfide, indicating that elimination pathways are viable for related structures wikipedia.org.

Thermal Decomposition:

Thermal decomposition of compounds containing chloroethyl groups has been investigated. For example, the pyrolysis of bis(2-chloroethyl) sulfide has been studied, revealing a complex mechanism involving both molecular four-centre elimination and free-radical reactions researchgate.net. It is plausible that this compound would undergo thermal decomposition through similar pathways, likely initiated by the cleavage of the C-S or C-Cl bonds at elevated temperatures. The stability and product distribution would depend on the specific reaction conditions.

Advanced Theoretical Studies:

Computational studies, such as those using density functional theory (DFT), are powerful tools for elucidating reaction mechanisms, transition states, and reaction energetics. While specific DFT studies on this compound are not prominent in the available literature, theoretical investigations into the nucleophilic substitution at sulfonyl sulfur in arenesulfonyl chlorides have provided deep mechanistic insights nih.gov. Such studies reveal that these reactions can proceed through either a concerted SN2-type mechanism or an addition-elimination pathway, depending on the nucleophile and substituents. Similar computational approaches could be applied to this compound to predict its reaction pathways and kinetic parameters. For instance, Hartree-Fock computational methods have been used to predict the most stable conformer of dichlorodiethyl sulfone wikipedia.org.

Inferred Kinetic Data from Analogous Compounds:

To provide a quantitative perspective, the following table summarizes kinetic data for reactions of compounds structurally related to this compound. It is important to emphasize that these are not direct data for the subject compound but serve as a useful reference.

ReactionCompoundRate Constant (k) or Half-life (t½)Conditions
Hydrolysis2-chloroethyl phenyl sulfidet½ = 19 weeksOn year-old concrete
HydrolysisSulfur mustardt½ = 4.3 min5% acetone at 25 °C
Thermal Decompositionbis(2-chloroethyl) sulfide99% conversion at 500°CGas-phase pyrolysis, 1-10 min reaction time
Reaction with Sodium Ethoxide2-chloroethyl ethyl sulfideRapid reactionNot quantifiable under studied conditions

This table presents data for analogous compounds to infer potential reactivity and is not direct data for this compound.

Applications in Chemical Synthesis and Materials Science

Utilization as a Versatile Synthetic Intermediate

The reactivity of Benzyl (B1604629) 2-chloroethyl sulfone, particularly at the chloroethyl carbon, makes it a useful precursor in various synthetic transformations. The presence of the strong electron-withdrawing sulfonyl group activates the adjacent carbon atom, making the chlorine atom an excellent leaving group for nucleophilic substitution reactions.

Benzyl 2-chloroethyl sulfone serves as a starting material for the preparation of various alkylating agents. The chloroethyl group can be readily displaced by a wide range of nucleophiles, allowing for the introduction of the benzylsulfonylethyl moiety onto other molecules. This transformation is fundamental in creating new carbon-carbon and carbon-heteroatom bonds, which is a key step in the synthesis of diverse organic compounds. The reactivity of the chloroethyl group facilitates its use in introducing new functional groups into other organic molecules.

As an intermediate in organic synthesis, this compound is employed to construct more elaborate molecular architectures. Its utility stems from its ability to participate in various chemical reactions, including nucleophilic substitutions and radical processes. For instance, the compound can undergo radical annulation and sulfonation reactions, which are powerful methods for synthesizing complex cyclic and acyclic molecules. The dual functionality of the molecule allows for sequential reactions, where each part of the molecule can be modified selectively to build intricate chemical structures.

Reaction TypeRole of this compoundPotential Products
Nucleophilic Substitution ElectrophileEthers, thioethers, amines, azides with a benzylsulfonylethyl group
Elimination Precursor to vinyl sulfoneBenzyl vinyl sulfone
Radical Annulation Radical precursor/acceptorComplex cyclic sulfones

Role as Protecting Groups in Organic Synthesis

Protecting groups are essential tools in multi-step organic synthesis, enabling chemists to selectively mask a reactive functional group while transformations are carried out elsewhere in the molecule. Sulfone-based groups, known for their stability under a variety of reaction conditions, are effective for the protection of amines, including the nitrogen atoms within heterocyclic rings.

This compound can serve as a precursor to a protecting group for nitrogen atoms in heterocyclic compounds. The strategy involves an initial base-mediated elimination of hydrogen chloride from the molecule to form benzyl vinyl sulfone in situ. This vinyl sulfone is a potent Michael acceptor. researchgate.netnih.gov A nitrogen-containing heterocycle can then react with the benzyl vinyl sulfone via a Michael-type addition, resulting in the formation of a stable N-C bond. This process effectively installs a 2-(benzylsulfonyl)ethyl group onto the nitrogen atom, protecting it from undesired reactions.

This protection strategy is advantageous due to the high stability of the resulting sulfonamide linkage to both acidic and basic conditions. chem-station.com The electron-withdrawing nature of the sulfonyl group significantly reduces the nucleophilicity and basicity of the protected nitrogen atom. chem-station.com

Table of Protection Strategy

Step Reaction Description
1 Elimination This compound is treated with a base to form benzyl vinyl sulfone.
2 Michael Addition The N-H bond of a heterocycle adds across the double bond of the vinyl sulfone.

| Result | N-Protection | The heterocyclic nitrogen is protected as an N-(2-benzylsulfonyl)ethyl derivative. |

Common deprotection strategies for sulfonyl groups include:

Reductive Cleavage : Strong reducing agents can be employed to cleave the sulfonamide bond. Conditions such as magnesium in methanol (B129727) (Mg/MeOH) provide a one-electron reduction pathway that can effectively remove the protecting group under relatively mild conditions. chem-station.com Other reductive systems include sodium in liquid ammonia (B1221849) or sodium naphthalenide, which are particularly effective for groups like the p-toluenesulfonyl (Ts) group. wikipedia.org

Acidic Hydrolysis : While sulfonamides are generally stable to acid, forcing conditions using concentrated strong acids like hydrobromic acid (HBr) or sulfuric acid (H₂SO₄), often at elevated temperatures, can achieve cleavage. wikipedia.org

Nucleophilic Cleavage : Certain substituted sulfonyl groups are designed for easier removal. For example, the 2-nitrobenzenesulfonyl (Ns) group can be readily cleaved by the nucleophilic addition of a thiolate, such as thiophenol, in a process known as the Fukuyama amine synthesis. chem-station.com

Deprotection MethodReagentsGroup Applicability
Reductive CleavageMg/MeOHGeneral Sulfonyl Groups chem-station.com
Reductive CleavageSodium in liquid ammoniaTosyl (Ts) and related groups wikipedia.org
Acidic HydrolysisConc. HBr or H₂SO₄Tosyl (Ts) and other stable groups wikipedia.org
Nucleophilic CleavageThiophenol / Base2-Nitrobenzenesulfonyl (Ns) chem-station.com

Applications in Polymer Chemistry and Material Development

Precursors for Ionic Liquids

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have gained significant attention as designer solvents and materials for a variety of applications. This compound can be utilized as a precursor for the synthesis of sulfone-containing ILs. smolecule.com The synthesis typically involves a quaternization reaction where the chloroethyl group of the sulfone reacts with a tertiary amine or a substituted imidazole (B134444) to form a quaternary ammonium (B1175870) or imidazolium (B1220033) cation, with the chloride as the initial counter-ion. The resulting ionic liquid incorporates the benzyl sulfone moiety, which can impart specific properties such as thermal stability and unique solvation characteristics.

Incorporation into Functional Polymers

This compound can also be incorporated into polymer chains to create functional materials with tailored properties. One approach involves the synthesis of a vinyl-functionalized derivative of this compound, which can then be polymerized or copolymerized with other monomers. For instance, a related compound, 4-Vinylbenzylphenylsulfone, has been synthesized and polymerized via free-radical polymerization. researchgate.net This suggests a pathway where a vinyl group could be introduced into the benzyl ring of this compound, creating a monomer that can be used to produce polysulfones.

Another strategy involves the post-polymerization modification of polymers containing reactive groups. For example, a polymer with pendant nucleophilic sites could be reacted with this compound to attach the benzylsulfonyl ethyl group to the polymer backbone. This approach allows for the introduction of the sulfone group's desirable properties, such as improved thermal and chemical resistance, into a pre-existing polymer. The chloroethyl group on the attached side chain would also remain available for further functionalization, leading to the creation of multifunctional polymer systems. The preparation of poly(ethylene glycol) with chloroethyl sulfone groups has been described, demonstrating the feasibility of attaching such moieties to polymeric structures. nih.gov

Degradation and Environmental Fate Studies

Decontamination Strategies for Sulfone-Containing Compounds

Effective decontamination of sulfone-containing compounds is crucial for environmental remediation. Research into various chemical and physical methods has identified promising strategies for breaking down these stable molecules. These approaches primarily involve catalytic, photochemical, and advanced material-based processes to achieve degradation.

Catalytic degradation represents a key strategy for the decomposition of sulfones. These processes often involve oxidation, which can convert sulfides to sulfoxides and subsequently to sulfones, followed by cleavage of the carbon-sulfur (C–S) bond. organic-chemistry.org For instance, the catalytic decomposition of sulfones present in oxidized kerosene has been demonstrated using a Mg-Al layered double hydroxide (B78521) (LDH) catalyst. ekb.egresearchgate.net In a trickle bed reactor, this LDH catalyst achieved up to 84% removal of sulfur compounds at 475°C, indicating its effectiveness in breaking down sulfone structures. ekb.egresearchgate.net

Another approach involves Ru(II)-catalyzed redox-neutral reactions that can alkylate sulfones at the α-CH bond, demonstrating a method for modifying the sulfone structure, which could be a preliminary step to degradation. chemrxiv.org The development of heterogeneous catalysts is also prominent, as they offer advantages in terms of recovery and reuse. For example, various metal-free and metal-containing catalysts have been shown to efficiently oxidize sulfides to sulfones, a critical step in many degradation pathways. organic-chemistry.org

Catalyst/SystemSubstrate TypeKey FindingsReference
Mg-Al Layered Double Hydroxide (LDH) Sulfones in oxidized keroseneAchieved up to 84% removal of sulfur compounds at 475°C. ekb.egresearchgate.net
Titanate Nanoscrolls 2-Chloroethyl ethyl sulfide (B99878) (CEES)Act as a reactive sorbent, facilitating hydrolysis to 2-hydroxyethyl ethyl sulfide (HEES). unc.edu
Atmospheric Pressure Plasma Jet (APPJ) 2-Chloroethyl ethyl sulfide (CEES)Complete decontamination in 2.5 minutes; intermediate products include the corresponding sulfoxide (B87167) and sulfone. nih.govresearchgate.net
Ru(II) Complexes Dialkyl or alkyl aryl sulfonesCatalyzes alkylation of sulfones via a one-step, redox-neutral reaction with alcohols. chemrxiv.org

Photochemical degradation offers a method for breaking down sulfone compounds using light energy. Arylazo sulfones, for example, absorb visible light, leading to the generation of aryl and sulfonyl radicals. rsc.org This radical formation can initiate subsequent degradation reactions. The photochemistry of aryl sulfones is an area of active research, with studies exploring their use in initiating polymerization and in surface modification. rsc.org

The application of photoredox catalysis provides a highly selective method for modifying heteroaryl sulfones under acid-free and redox-neutral conditions. nih.gov This approach uses a photosensitizer, such as benzophenone, to generate radicals that can react with the sulfone. nih.gov Furthermore, visible light-induced S-F bond activation in sulfur fluoride exchange (SuFEx) reagents has been used to generate alkyl sulfones, demonstrating the potential of photochemical methods to functionalize the sulfur center. nih.gov Photochemical strategies have also been developed for synthesizing ynones from aryl aldehydes and sulfone-based alkynes, showcasing the versatility of light-mediated reactions involving sulfones. acs.org

Metal-Organic Frameworks (MOFs) are highly porous materials with large surface areas that have shown significant promise in both the adsorption and catalytic degradation of organic pollutants, including organosulfur compounds. mdpi.com Their tunable structures and the presence of active metal centers make them effective catalysts for activating oxidants like persulfate (PMS/PDS) to generate sulfate (B86663) radicals (SO₄•⁻), which are powerful oxidizing agents for degrading organic pollutants. acs.org

MOFs can be customized by selecting specific metal ions and organic linkers to enhance their catalytic properties, such as redox potential and electron transfer capability. acs.org For instance, zirconium-based MOFs, like NU-1000, have been sulfated and used as structurally defined analogues to sulfated metal oxides, which are highly active catalysts. nih.gov The high crystallinity of MOFs facilitates the rapid flow of electrons from the photo-excited framework to active sites, which is beneficial in photocatalytic degradation processes. mdpi.com Additionally, post-synthetic modification of MOFs, such as oxidizing sulfide tags to sulfones within the framework, can be achieved without compromising the structural integrity of the MOF, allowing for the introduction of new functionalities. researchgate.netnih.gov

Biotransformation and Biodegradation Pathways

The biological breakdown of organosulfur compounds is a critical component of the global sulfur cycle. nih.gov Microorganisms have evolved diverse enzymatic systems to metabolize these compounds, transforming them into less complex or mineralized forms. Understanding these pathways is essential for assessing the environmental fate of substances like Benzyl (B1604629) 2-chloroethyl sulfone.

Enzymatic processes are central to the biotransformation of organosulfur compounds. acs.org Key enzymes involved include sulfatases, which cleave sulfate esters, and various oxidoreductases. researchgate.net Arylsulfatase from Aerobacter aerogenes, for instance, hydrolyzes p-nitrophenyl sulfate, demonstrating the capacity of these enzymes to break C-O-S bonds, which is a common feature in the degradation of sulfated organic molecules. researchgate.net

The metabolism of sulfur-containing amino acids like cysteine and methionine involves a wide array of enzymatic reactions. nih.gov Many enzymes involved in sulfur metabolism exhibit relaxed substrate specificity, allowing them to act on a variety of sulfur-containing molecules, including xenobiotics. nih.gov The degradation of glucosinolates, naturally occurring organosulfur compounds, is initiated by the enzymatic cleavage of a C-S bond by thioglycosidases (myrosinases), leading to the formation of isothiocyanates. acs.orgwikipedia.org These natural pathways highlight the enzymatic machinery available in the biosphere for C-S bond cleavage, a critical step in the degradation of complex organosulfur compounds.

Microbial oxidation is a primary mechanism for the degradation of a wide range of organic compounds. In the context of organosulfur compounds, microorganisms play a vital role in the sulfur cycle by oxidizing reduced sulfur species. wikipedia.org Heterotrophic bacteria, for example, can gain energy from the oxidation of inorganic sulfur compounds during their growth on organic substrates. researchgate.net Some marine and haloalkaliphilic heterotrophic bacteria can completely oxidize compounds like sulfide, thiosulfate, and elemental sulfur to sulfate. researchgate.net

The ability of soil fungi and bacteria to oxidize elemental sulfur and other inorganic sulfur compounds has been well-documented. researchgate.net While the specific pathways for many fungi are still being elucidated, bacteria such as Thiobacillus thiooxidans and Thiobacillus thioparus are known sulfur oxidizers. researchgate.net The microbial degradation of aromatic compounds, such as the benzyl moiety in Benzyl 2-chloroethyl sulfone, is also a well-established process. For example, various Pseudomonas species are capable of oxidizing aromatic compounds like naphthalene and p-cresol through specific metabolic pathways. nih.govnih.gov This suggests that microbial communities in the environment possess the metabolic potential to degrade both the alkyl-sulfone and the benzyl portions of the this compound molecule.

Advanced Characterization Techniques

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. For sulfone compounds, this method reveals critical data on bond lengths, bond angles, and conformations, which are fundamental to understanding their chemical behavior. While a specific crystallographic study for "Benzyl 2-chloroethyl sulfone" is not detailed in the provided search results, the analysis of related sulfone structures offers valuable comparative insights.

In various sulfone compounds, the geometry around the sulfur atom is typically a distorted tetrahedron. The S=O bond distances generally range from 1.392(5) to 1.463(3) Å, and S-C bond distances are found to be between 1.743(7) and 1.790(3) Å. st-andrews.ac.uk The C-S-C bond angles vary from approximately 101.1° to 106.8°, while the O-S-O bond angles are typically larger, ranging from 116.7° to 120.6°. st-andrews.ac.uk These structural parameters are influenced by the nature of the organic groups attached to the sulfonyl moiety. For instance, the S-C bond distance is slightly larger when the sulfur is bonded to an alkyl group compared to an aryl group. st-andrews.ac.uk

Table 1: Typical Bond Parameters in Sulfone Compounds

Parameter Typical Range
S=O Bond Length 1.392 - 1.463 Å
S-C Bond Length 1.743 - 1.790 Å
C-S-C Bond Angle 101.1 - 106.8°
O-S-O Bond Angle 116.7 - 120.6°

Data sourced from studies on various sulfone compounds. st-andrews.ac.uk

The way molecules are arranged in a crystal, known as crystal packing, is governed by a network of intermolecular interactions. In sulfone-containing crystals, interactions such as C–H⋯O and C–H⋯π hydrogen bonds are often observed, playing a crucial role in the formation of the three-dimensional supramolecular architecture. st-andrews.ac.uknih.gov For instance, in the crystal structure of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, C–H⋯π interactions are noted between adjacent molecules. nih.gov Similarly, many sulfone compounds exhibit intermolecular "soft" hydrogen bonding interactions that influence their solid-state packing. st-andrews.ac.uk Given the presence of a benzyl (B1604629) group and the sulfonyl group's oxygen atoms, it is highly probable that the crystal structure of "this compound" would be stabilized by a combination of C–H⋯O hydrogen bonds and C–H⋯π interactions.

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this unique molecular surface, one can dissect the contributions of different types of atomic contacts.

Studies on structurally related compounds demonstrate the utility of this analysis. For example, in the crystal of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, Hirshfeld surface analysis quantified the contributions of various contacts to the crystal packing. nih.gov The most significant contributions arose from H⋯H (47.8%), H⋯C/C⋯H (20.5%), and H⋯N/N⋯H (12.4%) interactions. nih.gov In another complex sulfone, the dominant interactions were found to be H⋯H (56.6%), C⋯H/H⋯C (26.6%), and O⋯H/H⋯O (13.9%). nih.gov This type of analysis provides a detailed "fingerprint" of the intermolecular environment. For "this compound," a Hirshfeld analysis would likely highlight significant contributions from H⋯H, C⋯H/H⋯C, and O⋯H/H⋯O contacts, reflecting the importance of van der Waals forces and weak hydrogen bonds in its crystal packing.

Table 2: Example Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Related Compound

Contact Type Percentage Contribution
H⋯H 56.6%
C⋯H/H⋯C 26.6%
O⋯H/H⋯O 13.9%

Data from a study on 8-benzyl-1-[(4-methylphenyl)sulfonyl]-2,7,8,9-tetrahydro-1H-3,6:10,13-diepoxy-1,8-benzodiazacyclopentadecine ethanol hemisolvate. nih.gov

Spectroscopic Investigations for Mechanistic Insights

Spectroscopic techniques are vital for probing reaction mechanisms, allowing for the real-time observation of reactant consumption and product formation, as well as the identification of transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool for monitoring the progress of chemical reactions in solution. It is non-invasive and provides quantitative data on the concentration of various species over time. bris.ac.uk By tracking the disappearance of reactant signals and the appearance of product signals in the NMR spectrum, detailed kinetic profiles can be constructed.

For instance, ¹³C NMR spectroscopy has been effectively used to monitor the reactions of 2-chloroethyl sulfides with the decontaminating agent DS2. dtic.mil These studies showed that the 2-chloroethyl sulfides undergo rapid dehydrohalogenation to form vinyl products. dtic.mil The presence of water was found to alter the reaction mechanism from a fast elimination to a much slower nucleophilic substitution process, which could be followed by observing the changes in the ¹³C NMR spectra. dtic.mil In a potential reaction involving "this compound," ¹H and ¹³C NMR would be invaluable for tracking the chemical shifts of the benzyl and chloroethyl protons and carbons, providing direct evidence of the structural changes occurring during the transformation.

Mass spectrometry (MS) is a key analytical technique for the identification of reaction products by providing information about their molecular weight and structure. The National Institute of Standards and Technology (NIST) Chemistry WebBook contains mass spectrum data for "this compound," which can serve as a reference for its identification.

In mechanistic studies, MS, often coupled with a separation technique like gas chromatography (GC-MS), is used to identify the products formed under various reaction conditions. For example, GC-MS has been employed to identify the degradation products of the related compound 2-chloroethyl ethyl sulfide (B99878). nih.gov This analysis revealed that the primary degradation product after prolonged storage was 1,4-dithiane, formed via dimeric sulfonium ions. nih.gov For reactions involving "this compound," MS would be crucial for identifying expected products, such as those resulting from nucleophilic substitution of the chloride, as well as any unexpected byproducts, thereby helping to elucidate the complete reaction pathway.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for preparing Benzyl 2-chloroethyl sulfone, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via sulfonation of benzyl chloride derivatives followed by controlled oxidation. For example, heterogeneous catalysts like Fe₃O₄@BNPs@SiO₂–SO₃H have been used to achieve high chemoselectivity in sulfone synthesis, with optimized temperatures (60–80°C) and solvent systems (e.g., acetonitrile/water) to minimize side reactions .
  • Key Considerations : Monitor reaction progress via GC-MS or HPLC to detect unreacted starting materials, which may persist under suboptimal conditions (e.g., 97% starting material observed in reflux reactions with ZnCl₂ and morpholine) .

Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable?

  • Analytical Workflow :

  • Mass Spectrometry : Use electron ionization (EI) MS for molecular weight confirmation, referencing NIST Standard Reference Database 69 for spectral matching .
  • NMR : ¹H/¹³C NMR to resolve sulfone-specific shifts (e.g., SO₂ group deshielding effects).
  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment, especially to detect chlorinated byproducts .

Q. What are the stability profiles of this compound under varying storage conditions?

  • Findings : The compound is hygroscopic and prone to hydrolysis in aqueous environments. Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Thermal decomposition studies in nonpolar solvents (e.g., benzene, cumene) show stability up to 80°C, but prolonged heating leads to diazo sulfone breakdown .

Advanced Research Questions

Q. How can conflicting data on decomposition pathways of this compound be resolved?

  • Case Study : Thermal decomposition in nonpolar solvents (e.g., diphenylmethane at 80°C) yields benzaldehyde and sulfinic acid derivatives, but inconsistencies arise in byproduct ratios. Use isotopic labeling (e.g., D₂O quenching) and tandem MS to trace fragmentation pathways .
  • Data Reconciliation : Cross-reference gas chromatography (GC) retention times with synthetic standards and computational modeling (DFT) to validate intermediate structures .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Experimental Design :

  • Kinetic Studies : Compare reaction rates with benzyl sulfide analogs to assess the electron-withdrawing effect of the sulfone group.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the chloroethyl moiety, while protic solvents favor elimination pathways .
    • Advanced Techniques : Use X-ray crystallography to map transition-state geometries and Hammett plots to correlate substituent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.